3-Amino-6-methylpicolinic acid structure and properties
3-Amino-6-methylpicolinic acid structure and properties
An In-Depth Technical Guide to 3-Amino-6-methylpicolinic Acid: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
3-Amino-6-methylpicolinic acid is a substituted pyridine carboxylic acid that belongs to the versatile class of picolinic acid derivatives. Picolinic acid and its analogues are recognized as "privileged" structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of 3-Amino-6-methylpicolinic acid, detailing its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a valuable building block in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and methodologies.
Molecular Structure and Chemical Identity
3-Amino-6-methylpicolinic acid is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, an amino group at the 3-position, and a methyl group at the 6-position. This specific arrangement of functional groups dictates its chemical reactivity, coordination properties, and biological activity.
IUPAC Name: 3-amino-6-methylpyridine-2-carboxylic acid[2] Synonyms: 3-Amino-6-methylpicolinic acid, 3-amino-6-methyl-2-Pyridinecarboxylic acid[3] CAS Number: 53636-71-8[2][3]
Caption: Chemical structure of 3-Amino-6-methylpicolinic acid.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data presented below are compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | White to yellow solid | |
| Melting Point | 205 °C | [3][4] |
| Boiling Point (Predicted) | 362.5 ± 42.0 °C | [3][4] |
| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 1.43 ± 0.50 | [3][4] |
| Storage Temperature | 2-8°C, protect from light | [3] |
Spectroscopic Profile (Theoretical)
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¹H NMR: In a suitable solvent like DMSO-d₆, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, a broad singlet for the amino group protons, and another broad singlet for the carboxylic acid proton.
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¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl group, five for the pyridine ring carbons (each with a unique chemical environment due to the substitution pattern), and one for the carboxyl carbon.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the carboxylic acid, N-H stretching for the amino group, C-H stretching for the aromatic ring and methyl group, and C=N/C=C stretching characteristic of the pyridine ring.
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Mass Spectrometry: The monoisotopic mass would be approximately 152.06 Da, and fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragments from the pyridine ring.[4]
Synthesis and Methodologies
A definitive, published synthesis protocol for 3-Amino-6-methylpicolinic acid is not widely documented. However, based on established organic chemistry principles and synthesis routes for analogous picolinic acids, a plausible multi-step synthetic pathway can be proposed.[5][6]
Proposed Synthetic Workflow
The synthesis can be envisioned starting from a commercially available precursor like 2-amino-6-methylpyridine. The workflow involves introducing a nitro group at the 3-position, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.
Caption: Proposed synthetic workflow for 3-Amino-6-methylpicolinic acid.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a conceptual outline. Researchers must conduct their own literature search and optimization.
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Nitration of 2-Amino-6-methylpyridine:
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To a stirring solution of 2-amino-6-methylpyridine in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise.
-
Maintain the temperature below 10°C during the addition.
-
After addition, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 3-nitro-2-amino-6-methylpyridine.
-
Filter, wash with cold water, and dry the crude product.
-
-
Oxidation to Carboxylic Acid:
-
Suspend the nitrated intermediate in water or a suitable solvent mixture.
-
Heat the mixture to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction, filter off the manganese dioxide byproduct, and acidify the filtrate with HCl to precipitate the carboxylic acid product.
-
Filter, wash, and dry the resulting 3-nitro-6-methylpicolinic acid.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitro-picolinic acid in a solvent like ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.[5]
-
Upon completion of the reaction (monitored by TLC), work up the mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For SnCl₂ reduction, neutralize the acid and extract the product.
-
Purify the final product, 3-Amino-6-methylpicolinic acid, by recrystallization.
-
Biological Activity and Therapeutic Potential
The picolinic acid scaffold is a cornerstone in drug development due to its ability to act as a bidentate chelating agent and its presence in a significant number of FDA-approved drugs.[1] Derivatives have shown a wide range of biological activities.
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Enzyme Inhibition: Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors.[1][7] The structural features of 3-Amino-6-methylpicolinic acid, with its varied functional groups, make it an attractive starting point for designing targeted inhibitors for kinases, proteases, or other enzyme classes.[8]
-
Anticonvulsant and Neuroprotective Effects: Structurally related picolinic acid amides have been identified as potent anticonvulsants.[9] Furthermore, picolinic acid itself has demonstrated neuroprotective effects against excitotoxicity.[10]
-
Oncology: Novel derivatives of picolinic acid have been synthesized and shown to induce apoptosis in cancer cell lines, such as non-small cell lung cancer.[8]
-
Scaffold for Complex Molecules: As a "Protein Degrader Building Block," this molecule is recognized as a valuable intermediate for synthesizing more complex therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs).[11]
Hypothetical Mechanism of Action: Kinase Inhibition
To illustrate its potential, the diagram below conceptualizes how a molecule derived from 3-Amino-6-methylpicolinic acid might function as a kinase inhibitor, a common mechanism in modern cancer therapy. The picolinic acid core could anchor the molecule in the ATP-binding pocket of a kinase, while synthetic modifications to the amino and methyl groups could provide specificity and additional binding interactions.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
While a specific, comprehensive safety datasheet for 3-Amino-6-methylpicolinic acid is not universally available, data from structurally similar compounds, such as 3-aminopicolinic acid and 2-amino-6-methylpyridine, suggest that it should be handled with care.[12][13][14]
-
Potential Hazards: May cause skin and serious eye irritation. May be toxic if swallowed or fatal in contact with skin.[12][13]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
3-Amino-6-methylpicolinic acid is a molecule of significant interest for medicinal chemistry and drug discovery. Its well-defined structure, combined with the proven therapeutic relevance of the picolinic acid scaffold, positions it as a high-value building block for the synthesis of novel therapeutic agents. Future research should focus on developing efficient and scalable synthetic routes, exploring its coordination chemistry, and systematically evaluating its derivatives for activity against a wide range of biological targets, from enzymes to protein-protein interactions. The insights provided in this guide aim to facilitate such research endeavors, ultimately contributing to the development of next-generation therapeutics.
References
- ChemicalBook. (n.d.). 3-Amino-6-methylpicolinic acid Product Description.
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.
- Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63.
- Guidechem. (n.d.). Ácido 3-amino-6-metilpicolínico 53636-71-8 wiki.
- PubChem. (n.d.). 3-Aminopicolinic acid.
- IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
- Sigma-Aldrich. (n.d.). 3-Bromo-6-methylpicolinic acid.
- Chemsrc. (2025). CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid.
- Oakwood Chemical. (n.d.). 3-amino-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram.
- Drug Design, Development and Therapy. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid.
- Aldrich. (2025). SAFETY DATA SHEET - 2-amino-6-methylpyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine 98%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 3. 53636-71-8 CAS MSDS (3-Amino-6-methylpicolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 2-Amino-6-methylpyridine 98 1824-81-3 [sigmaaldrich.com]
